3-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide
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Overview
Description
3-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide is a thiourea derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted benzamide group and a pyridinylcarbamothioyl moiety, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 2-aminopyridine . The reaction conditions are as follows:
Reagents: 2-chlorobenzoyl chloride, potassium thiocyanate, 2-aminopyridine
Solvent: Acetone
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of corresponding amines
Substitution: Formation of substituted benzamides
Scientific Research Applications
3-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 3-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide can be compared with other thiourea derivatives:
Properties
IUPAC Name |
3-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-5-3-4-9(8-10)12(18)17-13(19)16-11-6-1-2-7-15-11/h1-8H,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPJLZHKVTWKTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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